2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-bromophenyl)ethylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a bromophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-bromophenyl)ethylidene)acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Thioether Formation: The benzothiazole ring is then reacted with a bromophenyl compound to form the thioether linkage.
Hydrazide Formation: The resulting compound is then reacted with hydrazine hydrate to form the acetohydrazide moiety.
Condensation Reaction: Finally, the acetohydrazide is condensed with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-bromophenyl)ethylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-bromophenyl)ethylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly in the treatment of cancer, bacterial infections, and neurological disorders.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-bromophenyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)-1-(4-bromophenyl)ethanone
- 2-(1,3-Benzothiazol-2-ylthio)-1-(4-nitrophenyl)ethanone
- 2-(1,3-Benzothiazol-2-ylthio)-1-(4-iodophenyl)ethanone
Uniqueness
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-bromophenyl)ethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14BrN3OS2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11(12-6-8-13(18)9-7-12)20-21-16(22)10-23-17-19-14-4-2-3-5-15(14)24-17/h2-9H,10H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
BALJAMDCIWFQJU-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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